{3-[3-(Dimethylamino)propoxy]phenyl}methanol
Overview
Description
{3-[3-(Dimethylamino)propoxy]phenyl}methanol is an organic compound with the molecular formula C12H19NO2 It is characterized by the presence of a dimethylamino group attached to a propoxy chain, which is further connected to a phenyl ring bearing a methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {3-[3-(Dimethylamino)propoxy]phenyl}methanol typically involves the reaction of 3-hydroxybenzeneboronic acid with dimethylaminopropyl chloride under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the ether linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {3-[3-(Dimethylamino)propoxy]phenyl}methanol can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines, depending on the specific reaction conditions.
Substitution: It can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
{3-[3-(Dimethylamino)propoxy]phenyl}methanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals or as a reagent in industrial processes
Mechanism of Action
The mechanism of action of {3-[3-(Dimethylamino)propoxy]phenyl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding or electrostatic interactions, while the phenyl ring can engage in π-π stacking interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
{2-[3-(Dimethylamino)propoxy]phenyl}methanol: Similar structure but with a different position of the methanol group.
Phenol derivatives: Compounds with similar aromatic structures but different functional groups.
Uniqueness
{3-[3-(Dimethylamino)propoxy]phenyl}methanol is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties
Biological Activity
{3-[3-(Dimethylamino)propoxy]phenyl}methanol is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, providing a comprehensive overview of its applications and effects.
Chemical Structure and Properties
The compound features a dimethylamino group attached to a propoxy chain linked to a phenolic moiety . This unique structure suggests diverse interactions with biological targets, enhancing its potential for therapeutic applications.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The dimethylamino group facilitates hydrogen bonding and electrostatic interactions, while the phenyl ring can engage in π-π stacking interactions. These interactions modulate the activity of target molecules, leading to various biological effects, including enzyme inhibition and receptor binding.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Enzyme Inhibition : The compound has been shown to inhibit lysosomal phospholipase A2, which is crucial in the metabolism of phospholipids. This inhibition can lead to pathological conditions like phospholipidosis when exposed to certain drugs .
- Antioxidant Activity : Similar compounds have demonstrated antioxidant properties, suggesting potential protective effects against oxidative stress.
- Cytotoxicity : Studies have indicated that derivatives of this compound can exhibit cytotoxic effects against various cancer cell lines, making it a candidate for further investigation in cancer therapy .
Research Findings and Case Studies
A variety of studies have explored the biological activity of this compound:
- Inhibition Assays : In vitro assays demonstrated that the compound effectively inhibits the activity of phospholipase A2 at concentrations that suggest therapeutic relevance. For example, a study reported significant inhibition at concentrations around 50 μM .
- Cytotoxicity Testing : In a comparative study involving cancer cell lines such as MDA-MB-231 and U251 MG, derivatives showed IC50 values ranging from 11.20 μM to 18.00 μM, indicating their potential as anticancer agents .
- Mechanistic Studies : Further investigations into the mechanism revealed that the compound's interaction with molecular targets could lead to downregulation of pro-inflammatory pathways, providing insights into its anti-inflammatory properties.
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Structural Features | Biological Activity |
---|---|---|
4-Aminophenol | Amino group instead of dimethylamino | Analgesic properties |
3-(Dimethylamino)-1-butanol | Shorter alkyl chain | Potential antidepressant activity |
4-Hydroxy-N,N-dimethylaniline | Hydroxyl and dimethylamino groups | Antioxidant and anticancer effects |
This table highlights the distinct properties and potential applications of this compound compared to other compounds.
Properties
IUPAC Name |
[3-[3-(dimethylamino)propoxy]phenyl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-13(2)7-4-8-15-12-6-3-5-11(9-12)10-14/h3,5-6,9,14H,4,7-8,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BABQTNDHVRVEJD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCOC1=CC=CC(=C1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640314 | |
Record name | {3-[3-(Dimethylamino)propoxy]phenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
912569-56-3 | |
Record name | 3-[3-(Dimethylamino)propoxy]benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=912569-56-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | {3-[3-(Dimethylamino)propoxy]phenyl}methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-[3-(Dimethylamino)propoxy]benzyl alcohol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.